
苄草唑
描述
Benzadox, also known as (benzamidooxy)acetic acid, is a synthetic compound primarily used as a herbicide. It was developed to control broad-leaved weeds and grasses in sugarbeet crops. Despite its initial promise, Benzadox has become largely obsolete due to the development of more effective and environmentally friendly alternatives .
科学研究应用
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its inhibitory effects on enzymes involved in the C4 photosynthesis pathway in plants.
Medicine: Investigated for its potential as an inhibitor of certain enzymes, which could have therapeutic applications.
Industry: Used in the agricultural industry as a herbicide to control weeds in sugarbeet crops
作用机制
Target of Action
Benzadox, also known as (benzamidooxy)acetic acid, primarily targets the enzymes of the C4 photosynthetic pathway in plants . It is a relatively strong inhibitor of alanine aminotransferase , an enzyme that plays a crucial role in nitrogen metabolism and the production of proteins and energy.
Mode of Action
Benzadox interacts with its targets by inhibiting their activity. In in vitro experiments, it has been shown to inhibit alanine aminotransferase at concentrations of 5mM . Kinetic studies have shown that benzadox is a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate .
Biochemical Pathways
The inhibition of alanine aminotransferase by benzadox affects the C4 photosynthetic pathway. This pathway is responsible for capturing carbon dioxide in plants and is critical for their growth and survival. In benzadox-treated leaves of Panicum miliaceum, a NAD-malic enzyme type C4 species, there was strong inhibition of both alanine and aspartate aminotransferase and of photosynthetic O2 evolution within one hour . This inhibition alters the pool sizes of metabolites in the cycle: the aspartate level was increased two-fold, while the levels of other metabolites such as pyruvate, alanine, oxalacetate, and malate were decreased .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can be affected by its route of administration, absorption, and volume of distribution
Result of Action
The primary result of benzadox’s action is the inhibition of photosynthesis in C4 plants . By inhibiting key enzymes in the C4 photosynthetic pathway, benzadox disrupts the plants’ ability to capture carbon dioxide and produce energy, which can lead to their death. This makes benzadox effective as a herbicide, particularly for controlling broad-leaved weeds and grasses in sugarbeet crops .
Action Environment
The efficacy of benzadox can be influenced by environmental factors. For instance, its activity has been shown to increase with temperature . Its efficacy decreases if there is rain within 4 hours following application . Therefore, the timing of benzadox application in relation to weather conditions can significantly impact its effectiveness as a herbicide.
生化分析
Biochemical Properties
Benzadox plays a significant role in biochemical reactions. It is a relatively strong inhibitor of the enzyme alanine aminotransferase in in vitro experiments . This interaction with the enzyme is crucial in understanding the biochemical properties of Benzadox.
Cellular Effects
The effects of Benzadox on cells are profound. Under stress conditions, cells respond to Benzadox by forming more biofilm matrix and endospores . This response indicates that Benzadox influences cell function significantly.
Molecular Mechanism
At the molecular level, Benzadox exerts its effects through various mechanisms. It inhibits the activity of alanine aminotransferase, an enzyme involved in amino acid metabolism . This inhibition can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
Over time, the effects of Benzadox can change. For instance, under stress conditions, the structure of the endospores formed in response to Benzadox also changes . This change reduces their resistance and makes them more difficult to germinate .
Metabolic Pathways
Benzadox is involved in several metabolic pathways. It inhibits alanine aminotransferase, an enzyme involved in the metabolism of amino acids . This inhibition can affect metabolic flux and metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: Benzadox is synthesized through the reaction of benzoyl chloride with hydroxylamine, followed by the reaction with chloroacetic acid. The process involves the following steps:
Formation of Benzoyl Hydroxylamine: Benzoyl chloride reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form benzoyl hydroxylamine.
Reaction with Chloroacetic Acid: Benzoyl hydroxylamine is then reacted with chloroacetic acid in the presence of a base to form Benzadox.
Industrial Production Methods: Industrial production of Benzadox follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity Benzadox.
化学反应分析
Types of Reactions: Benzadox undergoes various chemical reactions, including:
Oxidation: Benzadox can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of Benzadox can lead to the formation of amine derivatives.
Substitution: Benzadox can undergo substitution reactions, particularly nucleophilic substitution, where the benzamidooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives of Benzadox.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
(Aminooxy)acetic acid: A potent inhibitor of alanine and aspartate aminotransferases, similar to Benzadox.
Benzoxazole: A heterocyclic compound with various biological activities, including antimicrobial and anticancer properties.
Benzoxaborole: A versatile scaffold used in organic synthesis and medicinal chemistry .
Uniqueness of Benzadox: Benzadox is unique due to its specific inhibitory effects on enzymes involved in the C4 photosynthesis pathway. Its ability to selectively control broad-leaved weeds and grasses in sugarbeet crops also sets it apart from other herbicides. its obsolescence is due to the development of more effective and environmentally friendly alternatives .
属性
IUPAC Name |
2-benzamidooxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGQGLIUAMOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041625 | |
| Record name | Benzadox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5251-93-4, 16555-77-4 | |
| Record name | Benzadox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5251-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzadox [ANSI:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hydroxybenzoylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzadox | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzadox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(benzoylamino)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZADOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSR5R1E31I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of benzadox, and how does it impact plants like kochia?
A1: While the precise mechanism of action of benzadox is not fully elucidated in the provided research, the studies demonstrate its efficacy as a herbicide, particularly against kochia ([1, 2]). [] indicates that benzadox effectively controls kochia in sugarbeets when applied postemergence. The research suggests that benzadox interferes with the growth and development of kochia, ultimately leading to plant death. [] hints at benzadox's potential to inhibit C4 photosynthesis, a pathway utilized by plants like kochia for carbon fixation. Disrupting this crucial process could explain the observed herbicidal activity.
Q2: How do environmental factors influence the efficacy of benzadox?
A2: The research highlights the significant role of environmental factors on benzadox's effectiveness. [] reveals that higher temperatures enhance the herbicidal activity of benzadox, while rainfall shortly after application can reduce its efficacy. This suggests that temperature might influence the uptake, transport, or metabolism of benzadox within the plant. Conversely, rainfall could lead to wash-off from plant surfaces, reducing its absorption and effectiveness. The study also found that delaying rainfall for a sufficient period after application can mitigate this effect. These findings underscore the importance of considering environmental conditions when applying benzadox to optimize its herbicidal action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



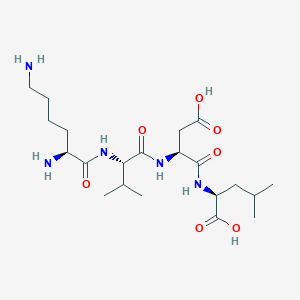
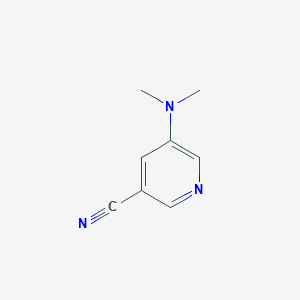
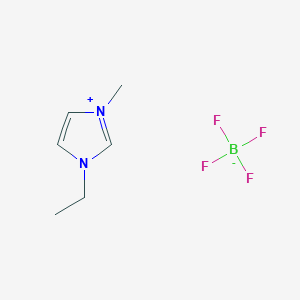

![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
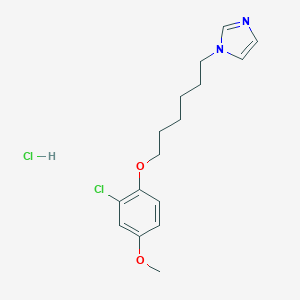
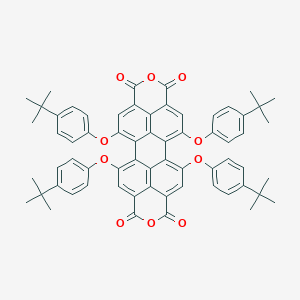
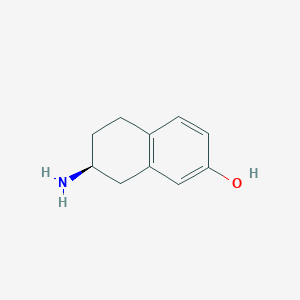
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)

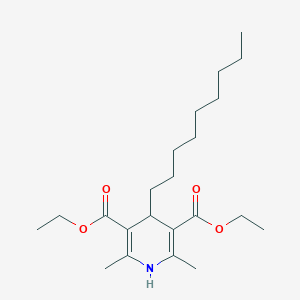

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
